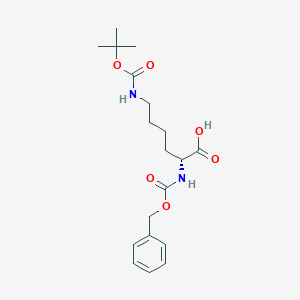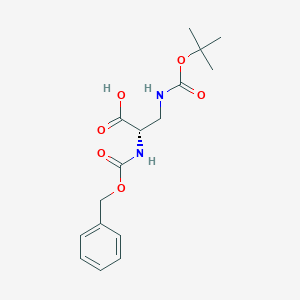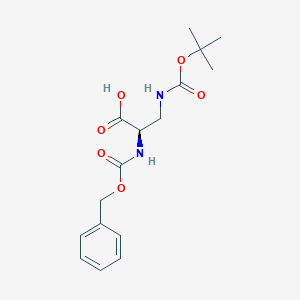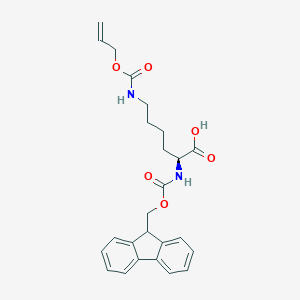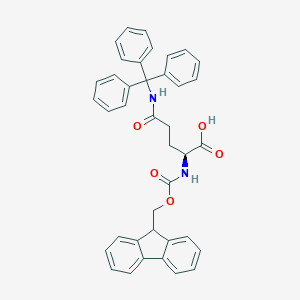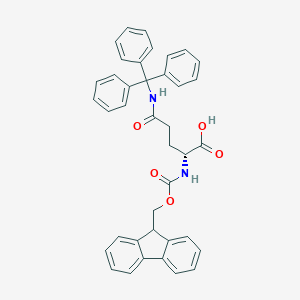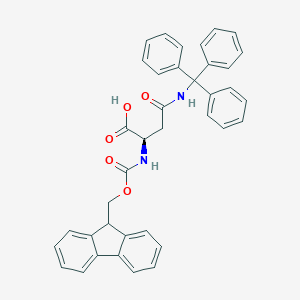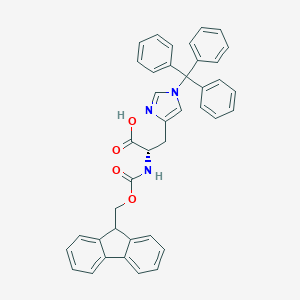
Fmoc-His(Trt)-OH
Descripción general
Descripción
Fmoc-His(Trt)-OH: is a derivative of histidine, an essential amino acid, modified with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (Trt). The Fmoc group is used to protect the amino group, while the Trt group protects the imidazole side chain of histidine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-His(Trt)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of histidine residues in a controlled manner.
Biology:
Protein Engineering: The compound is used in the design and synthesis of proteins with specific histidine residues, which can be important for metal-binding sites and enzymatic activity.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for studying biological processes.
Industry:
Biotechnology: The compound is used in the production of peptide-based materials and bioconjugates for various industrial applications.
Mecanismo De Acción
Target of Action
Fmoc-His(Trt)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The role of this compound is to protect these amino acids during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
This compound operates by protecting the amino acid Histidine during the peptide synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of the Histidine, while the Trt (trityl) group protects the imidazole ring of the Histidine . These protecting groups are stable under the basic conditions used for peptide chain elongation, but can be removed under acidic conditions when the peptide synthesis is complete .
Biochemical Pathways
The use of this compound is a key part of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS) . This strategy involves the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group to allow the next amino acid to be added . The Trt protecting group on the Histidine remains in place until the final cleavage step, where it is removed along with the peptide from the solid support .
Pharmacokinetics
The properties of the final peptide product will depend on the sequence of amino acids, which is controlled by the use of protected amino acids like this compound during synthesis .
Result of Action
The use of this compound in peptide synthesis results in the production of peptides with a specific sequence of amino acids . The final result is a peptide that can be used in a wide range of applications, from research to pharmaceuticals .
Action Environment
The action of this compound is influenced by the conditions used in the peptide synthesis process . The basic conditions used for chain elongation favor the stability of the Fmoc and Trt protecting groups, while the acidic conditions used for cleavage favor their removal . The choice of solvents, temperature, and other factors can also influence the efficiency of the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected by reacting it with triphenylmethyl chloride (Trt-Cl) in the presence of a base such as triethylamine (TEA).
Protection of the Amino Group: The amino group of the histidine derivative is then protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate (NaHCO₃).
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Fmoc-His(Trt)-OH undergoes deprotection reactions to remove the Fmoc and Trt groups. The Fmoc group is typically removed using piperidine, while the Trt group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The protected histidine derivative can participate in peptide bond formation with other amino acids during SPPS.
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) is commonly used.
Deprotection of Trt Group: Trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed:
Deprotected Histidine: Removal of the Fmoc and Trt groups yields free histidine.
Peptides: this compound is incorporated into peptides during SPPS, resulting in the formation of peptide chains.
Comparación Con Compuestos Similares
Fmoc-His(Boc)-OH: Another histidine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of Trt.
Fmoc-His(Dnp)-OH: A histidine derivative with a 2,4-dinitrophenyl (Dnp) protecting group.
Comparison:
Protecting Groups: Fmoc-His(Trt)-OH uses Trt for side chain protection, which is more stable under acidic conditions compared to Boc and Dnp.
Applications: this compound is preferred in applications requiring strong acid stability, while Fmoc-His(Boc)-OH and Fmoc-His(Dnp)-OH may be used in different synthetic strategies depending on the specific requirements of the peptide synthesis.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465310 | |
| Record name | Fmoc-His(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-51-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-His(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



